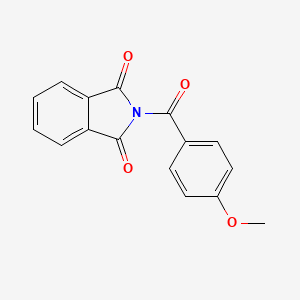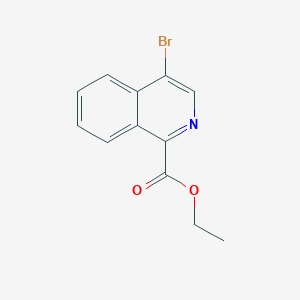
Ethyl 4-bromoisoquinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromoisoquinoline-1-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction proceeds under heating conditions to yield 4-bromoisoquinoline, which can then be esterified with ethanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromoisoquinoline-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene.
Esterification: Ethanol in the presence of an acid catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed
Substitution Products: Various substituted isoquinoline derivatives.
Oxidation Products: Oxidized isoquinoline derivatives.
Coupling Products: Complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromoisoquinoline-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of ethyl 4-bromoisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoisoquinoline: Lacks the ester group, making it less reactive in certain esterification reactions.
Ethyl 6-bromoisoquinoline-1-carboxylate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C12H10BrNO2 |
|---|---|
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
ethyl 4-bromoisoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-9-6-4-3-5-8(9)10(13)7-14-11/h3-7H,2H2,1H3 |
InChI-Schlüssel |
XZMMTEITCDXZAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=C(C2=CC=CC=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


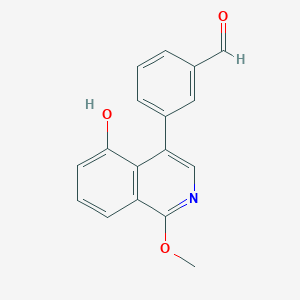
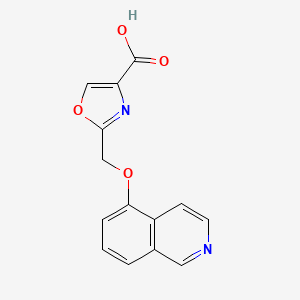
![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)



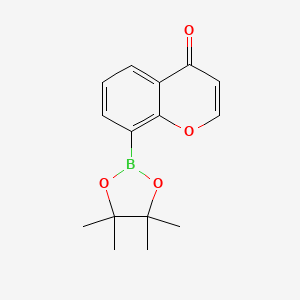

![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)

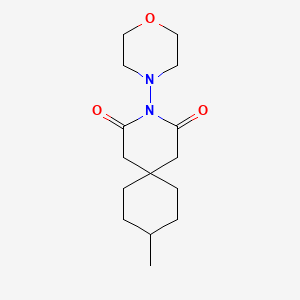
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)
